molecular formula C6H16ClNO2 B1217662 (2,3-Dihydroxypropyl)trimethylammonium chloride CAS No. 34004-36-9

(2,3-Dihydroxypropyl)trimethylammonium chloride

Cat. No.: B1217662
CAS No.: 34004-36-9
M. Wt: 169.65 g/mol
InChI Key: YSRQRFIVCMIJJE-UHFFFAOYSA-M
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Description

(2,3-Dihydroxypropyl)trimethylammonium chloride is a quaternary ammonium compound with the molecular formula C6H16ClNO2. It is known for its hygroscopic nature and is commonly used in various chemical and biological applications. This compound is also referred to as a derivative of trimethylamine and 3-chloro-1,2-propanediol .

Scientific Research Applications

(2,3-Dihydroxypropyl)trimethylammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quaternary ammonium compounds.

    Biology: Employed in the modification of biomolecules and as a stabilizing agent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of surfactants, fabric softeners, and antistatic agents.

Mechanism of Action

“(2,3-Dihydroxypropyl)trimethylammonium chloride” can be used as a cation-generating agent for cellulose cationization by exhaustion method .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

Biochemical Analysis

Biochemical Properties

(2,3-Dihydroxypropyl)trimethylammonium chloride plays a significant role in biochemical reactions, particularly in the synthesis of amine-functionalized branched polyethyleneimines. This compound interacts with various enzymes and proteins, facilitating surface modification processes. It is known to interact with enzymes such as glycosyltransferases and proteins involved in cell adhesion, enhancing their activity and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to enhance cell adhesion and proliferation by interacting with cell surface receptors and signaling molecules. It also modulates the expression of genes involved in cell cycle regulation and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme activator, enhancing the catalytic activity of specific enzymes. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell morphology and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it enhances cellular functions and promotes tissue regeneration. At high doses, it can cause toxic effects, including cellular damage and inflammation. Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain concentration, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as glycosyltransferases and kinases, influencing metabolic flux and metabolite levels. This compound can modulate the activity of key metabolic enzymes, thereby affecting the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It accumulates in certain cellular compartments, influencing its localization and activity. The compound’s distribution is crucial for its biochemical effects, as it needs to reach specific sites within the cell to exert its functions .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound interacts with the appropriate biomolecules, enhancing its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydroxypropyl)trimethylammonium chloride typically involves the reaction between 3-chloro-1,2-propanediol and trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-Chloro-1,2-propanediol} + \text{Trimethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes the use of inert atmospheres and controlled temperatures to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: (2,3-Dihydroxypropyl)trimethylammonium chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are often employed under basic conditions.

Major Products:

Comparison with Similar Compounds

  • (2-Hydroxypropyl)trimethylammonium chloride
  • (3-Hydroxypropyl)trimethylammonium chloride
  • (2,3-Epoxypropyl)trimethylammonium chloride

Comparison: (2,3-Dihydroxypropyl)trimethylammonium chloride is unique due to the presence of two hydroxyl groups, which enhance its solubility and reactivity compared to its analogs. The additional hydroxyl group provides more sites for hydrogen bonding and potential chemical modifications, making it a versatile compound in various applications .

Properties

IUPAC Name

2,3-dihydroxypropyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO2.ClH/c1-7(2,3)4-6(9)5-8;/h6,8-9H,4-5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRQRFIVCMIJJE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CO)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052766
Record name (2,3-dihydroxypropyl)trimethylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Propanaminium, 2,3-dihydroxy-N,N,N-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

34004-36-9
Record name (2,3-Dihydroxypropyl)trimethylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34004-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroxypropyltrimonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034004369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanaminium, 2,3-dihydroxy-N,N,N-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2,3-dihydroxypropyl)trimethylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dihydroxypropyl)trimethylammonium chloride
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Record name DIHYDROXYPROPYLTRIMONIUM CHLORIDE
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Synthesis routes and methods

Procedure details

To 251 mL of 3-chloro-1,2-dihydroxypropane is added to a round bottom flask equipped with a stir bar, thermometer, and condenser. 837 mL of 25% aqueous trimethylamine is added to the reactor while stirring. The solution is allowed to stir for 16 hours at 15° C. The solution is sparged with nitrogen for six days during which time the pH decreases from about 11 to about 6. The solution is placed under reduced pressure of approximately 25 inches Hg for 24 hours at 65° C. The solution is then placed under reduced pressure of 30 inches of Hg for eight hours at 65° C. 200 mL of isopropanol is added to the solution and the product crystallizes. The product is filtered and placed in a nitrogen dry box for 24 hours and then in a vacuum oven at about 60° C. and at reduced pressure of 26 inches of Hg with a nitrogen sweep for 36 hours. The product is placed in a nitrogen dry box for 24 hours. The product is analyzed for trimethylamine via GC headspace analysis and 3.2 ppm trimethylamine is found. Analysis by HPLC showed 100.0% purity of the 2,3-dihydroxyropyltrimethylammonium chloride. The isolated product has the following structure:
Quantity
251 mL
Type
reactant
Reaction Step One
Quantity
837 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical methods are used to detect and quantify (2,3-Dihydroxypropyl)trimethylammonium chloride?

A1: The research paper describes the use of capillary electrophoresis as a method to determine the concentration of this compound, alongside related compounds (2,3-epoxypropyl)trimethylammonium chloride and (3-chloro-2-hydroxypropyl)trimethylammonium chloride. [] This technique allows for the separation and quantification of these compounds in a mixture. [] You can find more details on the specific parameters and conditions used for this method in the paper itself: [] Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and this compound by capillary electrophoresis.

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